(6S)-Tetrahydrofolic Acid
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Overview
Description
“(6S)-Tetrahydrofolic acid” is a derivative of folic acid in which the pteridine ring is fully reduced . It is the parent compound of a variety of coenzymes that serve as carriers of one-carbon groups in metabolic reactions . It is a diastereomer of tetrahydrofolic acid, a reduced form of folic acid that serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism .
Synthesis Analysis
The natural 6-isomers of tetrahydrofolates have been produced by enzymatic or stereoselective chemical reduction of folic acid, chromatographic separation, and fractional crystallization . The total stereospecific synthesis of tetrahydropterins, including tetrahydrofolic acid, has been accomplished .
Molecular Structure Analysis
The molecular formula of “(6S)-Tetrahydrofolic acid” is C19H23N7O6 . The average mass is 445.429 Da and the monoisotopic mass is 445.170990 Da .
Chemical Reactions Analysis
“(6S)-Tetrahydrofolic acid” serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . It is 1,000-fold more active than the (6R) form at promoting the binding of fluorodeoxyuridylate to thymidylate synthase and 600-fold more active as a growth factor of P. cerevisiae .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6S)-Tetrahydrofolic acid” include a molecular weight of 445.4 g/mol, hydrogen bond donor count of 10, hydrogen bond acceptor count of 14, rotatable bond count of 9, exact mass of 543.13836119 g/mol, monoisotopic mass of 543.13836119 g/mol, topological polar surface area of 290 Ų, heavy atom count of 37, and covalently-bonded unit count of 2 .
Scientific Research Applications
Specific Scientific Field: Cardiovascular Research
“(6S)-Tetrahydrofolic Acid”, also known as 6S-5-Methyltetrahydrofolate, is used in cardiovascular research, particularly in the study of cardiovascular toxicity .
Comprehensive and Detailed Summary of the Application
In cardiovascular research, “(6S)-Tetrahydrofolic Acid” is used to evaluate the toxicity and safety of Folic Acid (FA) and 6S-5-Methyltetrahydrofolate-Calcium (MTHF-Ca) on embryonic development, with a focus on cardiovascular defects .
Detailed Description of the Methods of Application or Experimental Procedures
The toxicity of FA and MTHF-Ca was analyzed in zebrafish from four to seventy-two hours post-fertilization. The efficacy of FA and MTHF-Ca was assessed in a zebrafish angiogenesis model. Differently expressed genes in in vitro fertilized murine blastocysts cultured with FA and MTHF-Ca were analyzed .
Specific Scientific Field: Pharmacokinetics
“(6S)-Tetrahydrofolic Acid”, also known as 6S-5-Methyltetrahydrofolate, is used in pharmacokinetic research, particularly in the study of plasma folate levels .
Comprehensive and Detailed Summary of the Application
In pharmacokinetic research, “(6S)-Tetrahydrofolic Acid” is used to compare pharmacokinetic parameters of [6S]-5-MTHF and folic acid (FA) in women with the homozygous (TT) and wild-type (CC) 677C–>T mutation .
Detailed Description of the Methods of Application or Experimental Procedures
Healthy females (TT, n= 16; CC, n= 8) received a single oral dose of FA (400 microg) and [6S]-5-MTHF (416 microg) in a randomized crossover design. Plasma folate was measured up to 8 h after supplementation .
Thorough Summary of the Results or Outcomes Obtained
The study found that [6S]-5-MTHF increases plasma folate more effectively than FA in subjects with the TT and CC genotype of the 677C→T mutation of MTHFR .
Specific Scientific Field: Toxicology
“(6S)-Tetrahydrofolic Acid” is also used in toxicology, particularly in the study of embryonic development .
Comprehensive and Detailed Summary of the Application
In toxicology, “(6S)-Tetrahydrofolic Acid” is used to evaluate the toxicity and safety of FA and MTHF-Ca on embryonic development .
Detailed Description of the Methods of Application or Experimental Procedures
The toxicity of FA and MTHF-Ca was analyzed in zebrafish from four to seventy-two hours post-fertilization. The efficacy of FA and MTHF-Ca was assessed in a zebrafish angiogenesis model .
Thorough Summary of the Results or Outcomes Obtained
The study found that FA, but not MTHF-Ca, could inhibit angiogenesis in zebrafish and result in abnormal cardiovascular development, leading to embryonic death .
Specific Scientific Field: Lactic Acid Bacteria Research
“(6S)-Tetrahydrofolic Acid”, also known as 6S-5-Methyltetrahydrofolate, is used in research on lactic acid bacteria (LAB), particularly in the study of non-coding RNA molecules .
Comprehensive and Detailed Summary of the Application
In LAB research, “(6S)-Tetrahydrofolic Acid” is used to study the role of non-coding RNA molecules, particularly 6S RNA, in the regulation of the response of these bacteria to different stress conditions .
Detailed Description of the Methods of Application or Experimental Procedures
The study of 6S RNA in LAB involves genomic annotation of 6S RNA throughout the Lactobacillales order. This covers secondary structures, synteny, phylogeny, and product RNA start sites .
Thorough Summary of the Results or Outcomes Obtained
The study found that despite a large number of species and the heterogeneity of LAB, the stress regulator 6S RNA is well-conserved both from a structural as well as a syntenic perspective .
Specific Scientific Field: Nutritional Research
“(6S)-Tetrahydrofolic Acid” is also used in nutritional research, particularly in the study of folate bioavailability .
Comprehensive and Detailed Summary of the Application
In nutritional research, “(6S)-Tetrahydrofolic Acid” is used to evaluate the bioavailability of folate from this source .
Detailed Description of the Methods of Application or Experimental Procedures
The study involves the evaluation of the safety of (6S)-5-methyltetrahydrofolic acid, glucosamine salt (5MTHF-glucosamine), when added for nutritional purposes to food supplements as a source of folate .
Thorough Summary of the Results or Outcomes Obtained
The study found that (6S)-5-methyltetrahydrofolic acid, glucosamine salt (5MTHF-glucosamine) is a safe source of folate for nutritional purposes .
Safety And Hazards
Future Directions
As for future directions, there are ongoing studies and research on “(6S)-Tetrahydrofolic Acid”. For instance, there is a study on whether natural (6S)-5-methyltetrahydrofolic acid is as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy . Another study focuses on the production of (6S)-and (6R)-tetrahydrofolic acid .
properties
CAS RN |
71963-69-4 |
---|---|
Product Name |
(6S)-Tetrahydrofolic Acid |
Molecular Formula |
C19H23N7O6 |
Molecular Weight |
445.436 |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-1H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1 |
InChI Key |
GTHBYNYDVOUIBB-VHBIQUBJSA-N |
SMILES |
C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Assay:≥95%A crystalline solid |
synonyms |
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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